molecular formula C10H15ClN2O B12885717 4-Butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride

4-Butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride

Katalognummer: B12885717
Molekulargewicht: 214.69 g/mol
InChI-Schlüssel: LMMFUIXMKTYCQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butyl group at the 4-position, two methyl groups at the 3- and 5-positions, and a carbonyl chloride group at the 1-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and agriculture .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the condensation of 1,3-diketones with hydrazines.

    Introduction of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the pyrazole derivative with phosgene (carbonyl dichloride) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Wissenschaftliche Forschungsanwendungen

4-Butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The presence of the carbonyl chloride group allows for the formation of covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride is unique due to the presence of both the butyl group and the carbonyl chloride group. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry .

Eigenschaften

Molekularformel

C10H15ClN2O

Molekulargewicht

214.69 g/mol

IUPAC-Name

4-butyl-3,5-dimethylpyrazole-1-carbonyl chloride

InChI

InChI=1S/C10H15ClN2O/c1-4-5-6-9-7(2)12-13(8(9)3)10(11)14/h4-6H2,1-3H3

InChI-Schlüssel

LMMFUIXMKTYCQS-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=C(N(N=C1C)C(=O)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.